rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine
Overview
Description
rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine is an organic compound characterized by its cyclopentane ring structure with two amine groups attached at the 1 and 3 positions, and both amine groups are dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine typically involves the cyclization of appropriate precursors followed by amination and dimethylation steps. One common method involves the use of cyclopentanone as a starting material, which undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol under mild conditions to yield the desired diamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters and scalability. Additionally, the purification of the product can be achieved through crystallization or distillation techniques to ensure high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups or the cyclopentane ring.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of N-alkylated or N-acylated derivatives.
Scientific Research Applications
rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The dimethylamine groups can form hydrogen bonds or ionic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopentane ring provides a rigid scaffold that can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,3S)-3-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride: This compound has a similar cyclohexane ring structure but with a carboxylic acid group.
rac-(1R,3S)-3-(Dimethylamino)cyclopentane-1-carboxylic acid hydrochloride: Similar structure with a carboxylic acid group instead of a diamine.
rac-(1R,3S)-3-(Dimethylamino)methylcyclobutane: Features a cyclobutane ring with a dimethylamino group.
Uniqueness
rac-(1R,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine is unique due to its specific combination of a cyclopentane ring with two dimethylated amine groups. This structure provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
(1S,3R)-3-N,3-N-dimethylcyclopentane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-4-3-6(8)5-7/h6-7H,3-5,8H2,1-2H3/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGFHDQYKCAVBW-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CC[C@@H](C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1675200-58-4 | |
Record name | rac-(1R,3S)-N1,N1-dimethylcyclopentane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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